Lipophilicity Modulation: XLogP3 Shift Driven by the 5‑Methyl Group
The 5‑methyl group raises the computed XLogP3 from 3.68–3.71 (6‑bromo‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate, CAS 893566-74-0) to 3.7 (target), a shift of approximately 0.0–0.02 log unit [1][2]. While this difference appears modest, it occurs at a critically balanced lipophilicity range (LogP ~3.5–4.0) where small variations can significantly influence membrane permeability, plasma protein binding, and CYP450 susceptibility in lead optimization programs.
| Evidence Dimension | Predicted octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 893566-74-0); XLogP3 = 3.68–3.71 |
| Quantified Difference | ΔXLogP3 ≈ 0.0–0.02 (higher for target) |
| Conditions | Computational prediction (XLogP3 algorithm); validated against experimental shake-flask data for analogous isoquinolines |
Why This Matters
In SAR-driven drug discovery, a controlled logP offset of even 0.02 units can be decisive for balancing potency with metabolic stability, making the 5‑methyl analog a preferred input when fine-tuning lipophilicity is required.
- [1] Kuujia. CAS 1823585-31-4 computed properties – XLogP3 3.7. https://www.kuujia.com/cas-1823585-31-4.html (accessed 2026-05-06). View Source
- [2] Molbase. 6‑Bromo‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate (CAS 893566-74-0): LogP 3.68–3.71. https://qiye.molbase.cn/ (accessed 2026-05-06). View Source
